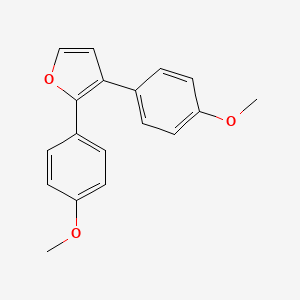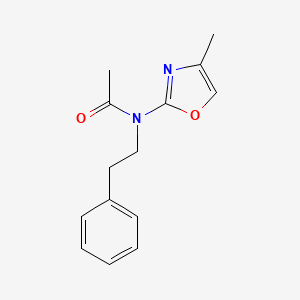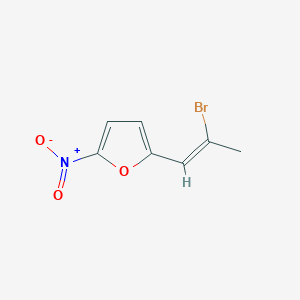
Dihydroxymaleic anhydride bis(chloroacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroxymaleic anhydride bis(chloroacetate) is a complex organic compound that combines the structural features of maleic anhydride and chloroacetic acid derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxymaleic anhydride bis(chloroacetate) typically involves the reaction of maleic anhydride with chloroacetic acid derivatives. One common method includes the dehydration of chloroacetic acid with phosphorus pentoxide (P2O5) or the reaction of chloroacetic acid with acetic anhydride to form bis(chloroacetic)anhydride . This intermediate can then react with maleic anhydride under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of dihydroxymaleic anhydride bis(chloroacetate) may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as vanadium pentoxide and molybdenum trioxide can enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Dihydroxymaleic anhydride bis(chloroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The chloroacetate groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while nucleophilic substitution can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Dihydroxymaleic anhydride bis(chloroacetate) has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of dihydroxymaleic anhydride bis(chloroacetate) involves its ability to interact with various molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, potentially altering their activity and function . The specific pathways involved depend on the context of its application, such as enzyme inhibition or polymer formation.
Comparación Con Compuestos Similares
Similar Compounds
Maleic anhydride: A simpler anhydride with similar reactivity but lacking the chloroacetate groups.
Chloroacetic acid: A precursor to the chloroacetate groups in the compound.
Succinic anhydride: Another anhydride with similar structural features but different reactivity.
Uniqueness
This dual functionality allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .
Propiedades
Número CAS |
132-80-9 |
|---|---|
Fórmula molecular |
C8H4Cl2O7 |
Peso molecular |
283.02 g/mol |
Nombre IUPAC |
[4-(2-chloroacetyl)oxy-2,5-dioxofuran-3-yl] 2-chloroacetate |
InChI |
InChI=1S/C8H4Cl2O7/c9-1-3(11)15-5-6(16-4(12)2-10)8(14)17-7(5)13/h1-2H2 |
Clave InChI |
AEOJCHZMBGOYCY-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)OC1=C(C(=O)OC1=O)OC(=O)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide](/img/structure/B12901172.png)

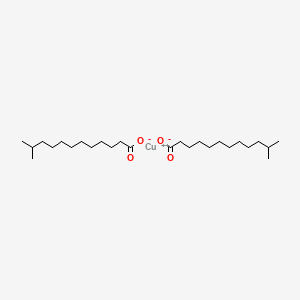
![4,6,8-Trimethylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12901187.png)



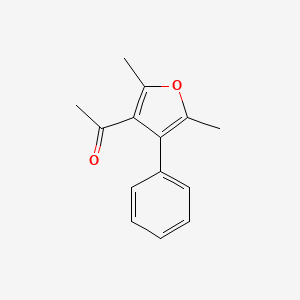
![N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine](/img/structure/B12901225.png)
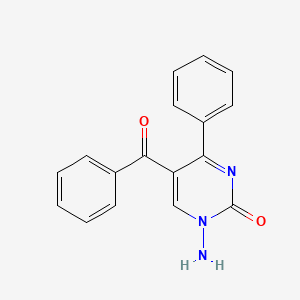
![Furo[2,3-b]quinoline, 4,6-dimethoxy-8-[(3-methyl-2-butenyl)oxy]-](/img/structure/B12901230.png)
